1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and a prop-1-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and nitroethane.
Condensation Reaction: The key step involves a condensation reaction between 4-(trifluoromethoxy)benzaldehyde and nitroethane in the presence of a base, such as sodium ethoxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the reaction mixture being heated to around 80-100°C for several hours.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, aldehydes, carboxylic acids, and substituted benzene derivatives.
Scientific Research Applications
1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-(2-Nitroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(2-Nitroprop-1-en-1-yl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)benzaldehyde: Lacks the nitro and prop-1-en-1-yl groups, making it less reactive in certain chemical reactions.
1-(2-Nitroprop-1-en-1-yl)-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-7(14(15)16)6-8-2-4-9(5-3-8)17-10(11,12)13/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESNPBJBJXXQMZ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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